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Compound of Interest

Compound Name: Tribromoacetonitrile

Cat. No.: B141521 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Tribromoacetonitrile (TBAN), a nitrogenous disinfection byproduct (N-DBP) found in drinking

water, is a compound of increasing interest to the scientific community due to its potential

toxicological effects. This technical guide provides a comprehensive overview of TBAN,

covering its chemical and physical properties, synthesis, analytical methods, and known

biological effects. Particular emphasis is placed on its genotoxicity and the underlying

molecular mechanisms, including its interaction with cellular proteins. This document is

intended to serve as a valuable resource for researchers in toxicology, drug development, and

environmental science.

Chemical and Physical Properties
Tribromoacetonitrile, also known as 2,2,2-tribromoacetonitrile, is a halogenated organic

compound. Its fundamental properties are summarized in the table below.
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Property Value Reference

CAS Number 75519-19-6 [1]

Molecular Formula C₂Br₃N [1]

Molecular Weight 277.74 g/mol [1]

Appearance Colorless to pale yellow liquid [2]

Boiling Point 129.8 °C at 760 mmHg

Density 2.938 g/cm³

Solubility

Slightly soluble in water;

miscible with organic solvents

like ethanol, ether, and

chloroform.[2]

LogP 2.348

Synthesis and Formation
Laboratory Synthesis
While a detailed, step-by-step protocol for the synthesis of tribromoacetonitrile is not readily

available in the public domain, the synthesis of related bromoacetonitriles typically involves the

bromination of acetonitrile. One patented method for producing bromoacetonitrile involves the

bromination of acetonitrile with bromine in the presence of phosphorus tribromide. Another

general method for aromatic bromination utilizes N-bromosuccinimide (NBS) in acetonitrile.

These methods could potentially be adapted for the synthesis of tribromoacetonitrile, likely

requiring more forcing conditions or a higher molar ratio of the brominating agent.

A synthetic route from chloroacetonitrile has also been referenced, suggesting that halogen

exchange or further halogenation reactions are possible pathways.

Formation as a Disinfection Byproduct
Tribromoacetonitrile is not intentionally produced for commercial use but is formed as a

disinfection byproduct (DBP) during water treatment processes. When disinfectants like

chlorine or chloramines react with natural organic matter (NOM) and bromide ions present in
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the source water, a variety of halogenated DBPs are formed, including haloacetonitriles

(HANs). The presence of bromide ions is a key factor in the formation of brominated DBPs like

tribromoacetonitrile.

The general reaction pathway involves the reaction of the disinfectant with organic precursors,

such as amino acids and aldehydes, leading to the formation of the acetonitrile backbone

which is subsequently halogenated.

Disinfectant (e.g., Chlorine)

Reaction Intermediate

reacts with

Natural Organic Matter

Bromide Ions
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Click to download full resolution via product page

Caption: Formation of Tribromoacetonitrile as a DBP.

Analytical Methods
The detection and quantification of tribromoacetonitrile, particularly in environmental samples

like drinking water, are crucial for monitoring and risk assessment. The primary analytical

technique employed is Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Protocol for Haloacetonitriles in Water
The following is a general protocol for the analysis of haloacetonitriles in water, which can be

adapted for tribromoacetonitrile.

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

Collect a 50-100 mL water sample in a glass vial, ensuring no headspace.
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Acidify the sample to a pH < 4.5 with a suitable acid (e.g., hydrochloric acid) to preserve the

analytes.

Add an internal standard solution (e.g., 1,2-dibromopropane) to the sample.

Add a salting agent (e.g., sodium chloride) to increase the extraction efficiency.

Add a small volume (e.g., 2-5 mL) of a water-immiscible organic solvent (e.g., methyl tert-

butyl ether (MTBE) or pentane).

Shake the vial vigorously for a specified time (e.g., 2 minutes) to ensure thorough mixing and

extraction.

Allow the phases to separate.

Carefully transfer the organic layer to a clean vial for GC-MS analysis.

3.1.2. GC-MS Analysis

Gas Chromatograph (GC):

Injector: Splitless mode is typically used for trace analysis.

Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms,

HP-5ms) is suitable for separating haloacetonitriles.

Oven Program: A temperature gradient is used to separate the compounds based on their

boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a

few minutes, and then ramp up to a higher temperature (e.g., 250°C).

Carrier Gas: Helium is commonly used as the carrier gas.

Mass Spectrometer (MS):

Ionization: Electron Ionization (EI) at 70 eV is standard.

Acquisition Mode: Selected Ion Monitoring (SIM) is often used to enhance sensitivity and

selectivity by monitoring characteristic ions of the target analytes. For
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tribromoacetonitrile, characteristic ions would include fragments containing bromine

isotopes.

Water Sample ExtractionLiquid-Liquid Extraction GC SeparationInject Organic Phase MS DetectionSeparated Analytes Data AnalysisMass Spectra
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Caption: General workflow for GC-MS analysis of haloacetonitriles.

Toxicology and Biological Effects
Haloacetonitriles as a class are known to be more cytotoxic and genotoxic than regulated

carbon-based DBPs like haloacetic acids.

Genotoxicity
Tribromoacetonitrile has been shown to be genotoxic. Standard assays used to evaluate the

genotoxic potential of chemicals include the Ames test, the in vitro micronucleus assay, and the

comet assay. The genotoxic potencies of DBPs generally rank as iodinated > brominated >

chlorinated compounds.

4.1.1. Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by

measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella

typhimurium.

Experimental Protocol:

Bacterial Strains: Use several tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect

different types of mutations (frameshift and base-pair substitutions).

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation

system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

Exposure:
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In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if

used) are mixed with molten top agar and poured onto a minimal glucose agar plate.

In the pre-incubation method, the test compound, bacterial culture, and S9 mix are

incubated together before being mixed with top agar and plated.

Incubation: Incubate the plates at 37°C for 48-72 hours.

Scoring: Count the number of revertant colonies (colonies that have regained the ability to

synthesize histidine) on the test plates and compare it to the number on the negative

(solvent) control plates. A significant, dose-dependent increase in the number of revertant

colonies indicates a mutagenic effect.

4.1.2. In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage by identifying micronuclei,

which are small, extra-nuclear bodies containing chromosome fragments or whole

chromosomes that were not incorporated into the daughter nuclei during cell division.

Experimental Protocol:

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood

lymphocytes).

Exposure: Treat the cells with a range of concentrations of tribromoacetonitrile for a

defined period (e.g., 3-24 hours). Include both a negative (solvent) and a positive control.

Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in

binucleated cells. This ensures that only cells that have undergone one nuclear division are

scored.

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain

(e.g., Giemsa or a fluorescent dye like DAPI).

Scoring: Using a microscope, score the frequency of micronuclei in a large number of

binucleated cells (e.g., 1000-2000 cells per concentration). A significant, dose-dependent

increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
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4.1.3. Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Protocol:

Cell Preparation: Prepare a single-cell suspension from the treated and control cell

populations.

Embedding: Mix the cells with low-melting-point agarose and layer them onto a microscope

slide pre-coated with normal-melting-point agarose.

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and

proteins, leaving the DNA as nucleoids.

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind

the DNA.

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Broken DNA

fragments will migrate out of the nucleoid, forming a "comet tail."

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye

(e.g., SYBR Green or propidium iodide).

Visualization and Analysis: Visualize the comets using a fluorescence microscope and

quantify the extent of DNA damage using image analysis software. Common parameters

include tail length, tail intensity, and tail moment.
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Caption: Workflow for key genotoxicity assays.

Proteomic Effects and Thiol Reactivity
Recent studies have shed light on the molecular mechanisms of haloacetonitrile toxicity,

highlighting their reactivity towards protein thiols.

Mechanism of Action:

Dibromoacetonitrile (DBAN), a closely related compound to TBAN, has been shown to induce

strong cytotoxicity and oxidative stress responses. The primary toxicity mechanism is believed

to be the adduction of HANs to human proteome thiols.

Thiol Adduction: Toxic HANs, including DBAN, have been shown to form covalent adducts

with specific cysteine residues on multiple antioxidant proteins, such as superoxide

dismutase 1 (SOD1), cystatin B (CSTB), and glyceraldehyde-3-phosphate dehydrogenase
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(GAPDH). This adduction can disrupt the normal function of these proteins, leading to

cellular dysfunction and toxicity.

Experimental Protocol for Proteomic Analysis:

Cell Culture and Treatment: Culture a relevant human cell line (e.g., MCF7) and expose the

cells to various concentrations of tribromoacetonitrile for a specified duration.

Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein.

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme

such as trypsin.

LC-MS/MS Analysis (Shotgun Proteomics):

Separate the peptides using liquid chromatography (LC).

Analyze the separated peptides using tandem mass spectrometry (MS/MS) to determine

their amino acid sequences and identify the corresponding proteins.

Data Analysis: Use bioinformatics software to identify and quantify the proteins in the treated

and control samples. Differentially expressed proteins and proteins with post-translational

modifications (such as adduction to cysteine residues) can be identified.

TBAN

Adducted Protein
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Caption: Proposed mechanism of tribromoacetonitrile-induced proteotoxicity.

Signaling Pathways
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While direct studies on the effect of tribromoacetonitrile on the NF-kB and MAPK signaling

pathways are limited, the induction of oxidative stress by related haloacetonitriles suggests a

potential link.

Nrf2 Pathway: Dibromoacetonitrile has been shown to induce a strong Nrf2 oxidative stress

response. The Nrf2 pathway is a key cellular defense mechanism against oxidative stress.

Further research is needed to elucidate the specific effects of tribromoacetonitrile on the NF-

kB and MAPK signaling pathways, which are known to be involved in inflammation, cell

proliferation, and apoptosis, and can be modulated by oxidative stress.

Safety and Handling
Tribromoacetonitrile is a hazardous substance and should be handled with appropriate safety

precautions in a laboratory setting.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and

a lab coat.

Ventilation: Work in a well-ventilated area or under a chemical fume hood.

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials

such as strong acids and oxidizing agents.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
Tribromoacetonitrile is a genotoxic disinfection byproduct that poses a potential health risk.

Its toxicity appears to be mediated, at least in part, by its reactivity with protein thiols, leading to

proteome adduction and cellular dysfunction. This technical guide has summarized the current

knowledge on tribromoacetonitrile, providing a foundation for future research. Further

investigation is warranted to fully characterize its synthesis, metabolic fate, and the specific

signaling pathways it perturbs. Such studies will be crucial for a comprehensive risk

assessment and for developing strategies to mitigate its formation in drinking water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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